2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
The compound 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an azetidine ring and a cyclopenta[c]pyridazin-3-one moiety. The azetidine group (a four-membered saturated ring) and the bicyclic pyridazinone system may confer unique conformational rigidity and binding properties compared to simpler heterocycles.
Properties
IUPAC Name |
2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-16-6-12-2-1-3-13(12)19-22(16)9-11-7-21(8-11)15-5-4-14-18-17-10-23(14)20-15/h4-6,10-11H,1-3,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTLRNAXMKUJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
The compound belongs to a class of triazolo-pyridazine derivatives characterized by a complex structure that includes a cyclopenta[c]pyridazin moiety. Its molecular formula is with a molecular weight of approximately 319.38 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer properties and enzyme inhibition. The following sections detail specific activities observed in studies involving this compound and its analogs.
Inhibition of c-Met Kinase
A significant aspect of the biological activity of this compound relates to its inhibitory effect on the c-Met kinase. In studies involving triazolo-pyridazine derivatives:
- Compound 12e , an analog closely related to the target compound, showed promising results with an IC50 value of 0.090 µM against c-Met kinase, comparable to the known inhibitor Foretinib (IC50 = 0.019 µM) .
- The cytotoxicity against cancer cell lines A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) was notable, with IC50 values of 1.06 ± 0.16 µM, 1.23 ± 0.18 µM, and 2.73 ± 0.33 µM respectively .
Induction of Apoptosis
The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis in cancer cells:
- Compound 12e was shown to induce late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications in the molecular structure significantly affect biological activity:
- The presence of specific functional groups such as halogens on aromatic rings has been correlated with enhanced cytotoxicity .
- Compounds featuring a 2-pyridyl group exhibited increased potency against tested cancer cell lines.
Summary of Biological Activities
| Activity | IC50 Values | Cell Lines |
|---|---|---|
| c-Met Kinase Inhibition | 0.090 µM | A549, MCF-7, HeLa |
| Cytotoxicity Against | 1.06 ± 0.16 µM (A549) | A549 |
| 1.23 ± 0.18 µM (MCF-7) | MCF-7 | |
| 2.73 ± 0.33 µM (HeLa) | HeLa |
Case Studies
Several studies have focused on the biological evaluation of triazolo-pyridazine derivatives:
- Study on Compound 12e : This study highlighted its dual role as a potent inhibitor of c-Met kinase and as an inducer of apoptosis in cancer cells.
- Comparative Analysis : Research comparing various triazolo derivatives demonstrated that modifications could lead to substantial differences in activity profiles, emphasizing the importance of SAR in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on key pharmacophoric elements, biological activity, and physicochemical properties.
Structural Analogues with [1,2,4]Triazolo[4,3-b]Pyridazine Cores
AZD5153 (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one Structural Differences: AZD5153 replaces the azetidine ring in the target compound with a piperidine group and includes a methoxy-substituted triazolopyridazine. The cyclopenta[c]pyridazinone moiety is absent. Functional Impact: Piperidine’s larger ring size enhances lipophilicity and may improve membrane permeability compared to azetidine. AZD5153’s bivalent binding mode (targeting two bromodomains of BRD4) results in sub-nanomolar potency in vitro, with significant tumor growth inhibition in xenograft models . Pharmacokinetics: AZD5153 exhibits a favorable PK profile due to balanced solubility and metabolic stability, attributed to its optimized substituents .
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6) Structural Differences: This compound features a triazolothiadiazinone system fused to a pyrrolothiazolopyrimidine scaffold, lacking the pyridazinone or azetidine groups.
Cyclopenta[c]Pyridazinone Derivatives
The nitro and cyano substituents increase electron-withdrawing character, contrasting with the neutral cyclopenta[c]pyridazinone in the target compound. Functional Impact: The imidazopyridine core may favor π-π stacking in hydrophobic binding pockets, but its lack of azetidine or triazole groups limits direct functional overlap .
Triazole-Pyrazole Hybrids
3-(4-(4-(Dimethylamino)phenyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile (21tg) Structural Differences: This hybrid lacks the pyridazine or azetidine systems but includes a triazole-pyrazole framework. Functional Impact: The dimethylamino group enhances solubility, while the pyrazole’s planar structure may limit conformational flexibility compared to the target compound’s fused rings .
Key Comparative Data
Research Implications
- The cyclopenta[c]pyridazinone’s fused system could enhance aromatic interactions in hydrophobic pockets.
- Limitations: Lack of reported biological data for the target compound limits direct functional comparison. Synthetic challenges, such as the azetidine’s strain and the pyridazinone’s sensitivity to hydrolysis, may affect scalability .
Q & A
Q. What are the common synthetic routes for synthesizing triazolo-pyridazine derivatives like the target compound?
The synthesis typically involves cyclization reactions using precursors such as azides and hydrazides. For example, one method employs 2-chlorobenzyl mercaptan and triazole-carboxylic acid hydrazide with phosphorus oxychloride as a dehydrating agent under reflux conditions to form the triazolopyridazine core . Multi-step pathways often require chlorination followed by hydrazinolysis and condensation, as seen in analogous pyrazolo-pyrido-pyrimidine frameworks . Key parameters include solvent choice (e.g., DMF, chloroform), temperature control, and catalysts like triethylamine .
Q. What analytical techniques are recommended for characterizing this compound?
Essential methods include:
- Chromatography : HPLC and TLC for purity assessment and reaction monitoring .
- Spectroscopy : NMR (¹H/¹³C) and MS for structural elucidation.
- Crystallography : X-ray diffraction to resolve atomic arrangements and confirm stereochemistry .
- Elemental Analysis : To verify molecular formula and stoichiometry.
Q. What safety precautions are necessary when handling this compound?
While specific hazard data for this compound is limited, analogous triazolo-pyridazines require:
- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical-resistant goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Contain spills with inert absorbents and avoid drainage contamination .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of similar compounds?
Yield optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for coupling reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 110°C) to minimize side reactions .
- Purification Techniques : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol .
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
Discrepancies in bioactivity may arise from stereochemical variations or assay conditions. To address this:
Q. What strategies are effective for studying target interactions in biological systems?
Key methodologies include:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics with purified receptors .
- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of ligand-receptor interactions.
- Cellular Assays : Fluorescence-based imaging to track subcellular localization .
Methodological Challenges and Solutions
Q. How can researchers address poor solubility in pharmacological studies?
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .
Q. What computational tools are suitable for predicting the compound’s reactivity?
- DFT Calculations : Gaussian or ORCA for modeling reaction pathways and transition states.
- Molecular Dynamics (MD) : GROMACS to simulate solvent interactions and stability .
- Cheminformatics Platforms : SwissADME for predicting ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
